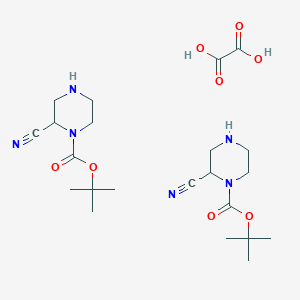
Tert-butyl 2-cyanopiperazine-1-carboxylate hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-cyanopiperazine-1-carboxylate hemioxalate is a chemical compound with the CAS Number: 1523617-98-2 . It has a molecular weight of 512.56 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalytic Applications
Compounds containing tert-butyl groups have been utilized in catalytic processes. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are efficient in preparing several chiral pharmaceutical ingredients with amino acid or secondary amine components, indicating the potential of tert-butyl containing compounds in asymmetric catalysis and pharmaceutical synthesis (Imamoto et al., 2012).
Polymer and Materials Science
In polymer and materials science, tert-butyl groups play a role in modifying the physicochemical properties of polymers. For example, poly(amido-amine)s carrying tert-amino groups and one carboxyl group per repeating unit exhibited significant differences in basicity and cytotoxicity, which were influenced by the structure of the tert-amino groups. These findings suggest the importance of structural modifications in developing polymers with desired properties for biological applications (Ferruti et al., 2000).
Metabolic Engineering
Tert-butyl groups are also mentioned in the context of metabolic engineering. Research on the production of chemicals and fuels from CO2 utilized enzymes and pathways that involve compounds with tert-butyl groups. This highlights the potential role of tert-butyl containing compounds in biotechnological applications aimed at sustainable chemical synthesis (Lan & Liao, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 2-cyanopiperazine-1-carboxylate hemioxalate involves the reaction of tert-butyl 2-cyanopiperazine-1-carboxylate with oxalic acid.", "Starting Materials": [ "Tert-butylamine", "2-cyanopiperazine", "Oxalic acid", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 2-cyanopiperazine-1-carboxylate", "a. Dissolve 2-cyanopiperazine in DMF and add tert-butylamine.", "b. Stir the mixture at room temperature for 24 hours.", "c. Add diethyl ether to the mixture and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry it under vacuum.", "Step 2: Synthesis of Tert-butyl 2-cyanopiperazine-1-carboxylate hemioxalate", "a. Dissolve tert-butyl 2-cyanopiperazine-1-carboxylate in DMF.", "b. Add oxalic acid to the solution and stir at room temperature for 24 hours.", "c. Add diethyl ether to the mixture and filter the precipitate.", "d. Wash the precipitate with diethyl ether and dry it under vacuum.", "Step 3: Purification of Tert-butyl 2-cyanopiperazine-1-carboxylate hemioxalate", "a. Dissolve the crude product in HCl and stir at room temperature for 1 hour.", "b. Add NaOH to the solution until the pH is basic.", "c. Extract the product with diethyl ether and dry it under vacuum." ] } | |
Número CAS |
1523617-98-2 |
Fórmula molecular |
C12H19N3O6 |
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
tert-butyl 2-cyanopiperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H17N3O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11;3-1(4)2(5)6/h8,12H,4-5,7H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
PVXWDIGUGTXWNW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N.CC(C)(C)OC(=O)N1CCNCC1C#N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C#N.C(=O)(C(=O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


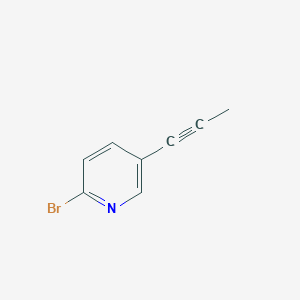
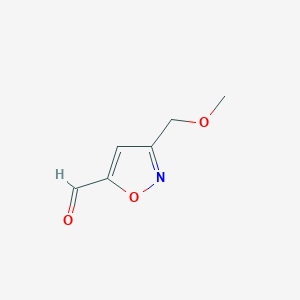
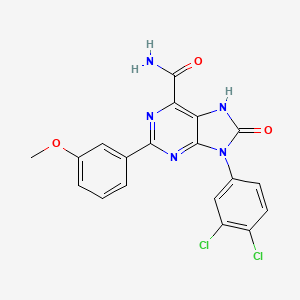

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)
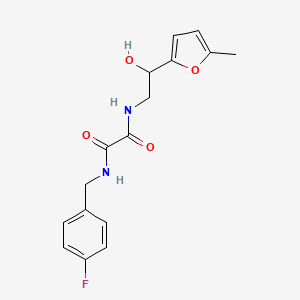

![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)

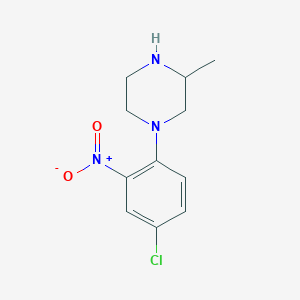
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)
